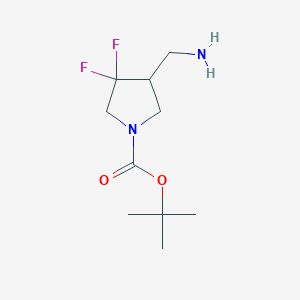

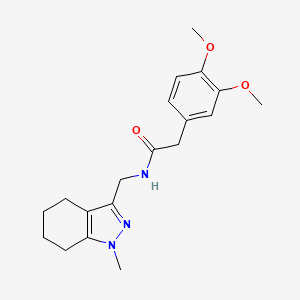

![molecular formula C19H22N4O2S B2520635 1-(3,4-dimethylphenyl)sulfonyl-2-[2-(1H-indol-3-yl)ethyl]guanidine CAS No. 869074-92-0](/img/structure/B2520635.png)

1-(3,4-dimethylphenyl)sulfonyl-2-[2-(1H-indol-3-yl)ethyl]guanidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

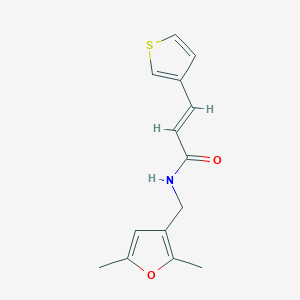

Indole is a heterocyclic compound that is a common structural component in many natural and synthetic compounds . It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Sulfonyl groups (-SO2-) are common functional groups in organic chemistry, known for their role in forming sulfones and sulfonamides .

Synthesis Analysis

The synthesis of indole derivatives often involves electrophilic substitution reactions . The sulfonyl group can be introduced through various methods, such as the reaction of a sulfonic acid with an appropriate alcohol or amine .Molecular Structure Analysis

The molecular structure of indole derivatives can be quite complex, depending on the substituents attached to the indole and sulfonyl groups . The presence of these groups can significantly influence the compound’s chemical properties and reactivity .Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation . The sulfonyl group is typically stable under a wide range of reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary widely, depending on their specific structure . Indole itself is a crystalline solid with a characteristic odor .科学的研究の応用

Indolylarylsulfones and HIV Inhibition

Indolylarylsulfones are a class of potent human immunodeficiency virus type 1 non-nucleoside reverse transcriptase inhibitors. Studies focusing on structure-activity relationship analyses have shown that modifications to the sulfone moiety can significantly improve antiviral profiles, suggesting potential applications in AIDS treatment and related infections (Famiglini & Silvestri, 2018).

Guanidine Derivatives in Therapeutics

Guanidine compounds exhibit a wide spectrum of pharmacological properties, making them suitable for the treatment of various diseases. They serve as therapeutic agents against central nervous system diseases, inflammatory conditions, and as antidiabetic and chemotherapeutic agents. This versatility is due to their chemical and physicochemical properties, highlighting the potential utility of guanidine derivatives in drug development (Sa̧czewski & Balewski, 2009).

Screening Guanidine Derivatives for Therapeutic Applications

Research on guanidine derivatives, including their screening for lead drug candidates, indicates their potential in developing treatments for neurodegenerative diseases, anti-HIV agents, and anti-inflammatory medications. This underscores the importance of guanidine-based compounds in medicinal chemistry and pharmaceutical research (Rauf, Imtiaz-ud-Din, & Badshah, 2014).

Antifungal Applications of Guanidine Compounds

Guanidine-containing antifungal agents have demonstrated efficacy against human-relevant fungal pathogens in both in vitro and in vivo studies. This points to the potential of guanidine derivatives in addressing fungal infections, further expanding their applicability in antimicrobial therapy (Baugh, 2022).

Catalysis and Bioinorganic Chemistry

Guanidine copper complexes have been explored for their structural characteristics and applications in bioinorganic chemistry and catalysis. This highlights the role of guanidine derivatives in facilitating complex biochemical reactions, underscoring their significance beyond pharmacological applications (Bienemann, Hoffmann, & Herres‐Pawlis, 2011).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-(3,4-dimethylphenyl)sulfonyl-2-[2-(1H-indol-3-yl)ethyl]guanidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2S/c1-13-7-8-16(11-14(13)2)26(24,25)23-19(20)21-10-9-15-12-22-18-6-4-3-5-17(15)18/h3-8,11-12,22H,9-10H2,1-2H3,(H3,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCTFLMXBFLOYHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC(=NCCC2=CNC3=CC=CC=C32)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-dimethylphenyl)sulfonyl-2-[2-(1H-indol-3-yl)ethyl]guanidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Bromo-2-{[(3-isopropylphenyl)amino]methyl}phenol](/img/structure/B2520558.png)

![1'-Methyl-1,1-dioxo-3-phenylspiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2520564.png)

![N-(6-methoxypyridin-3-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B2520572.png)

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(methoxycarbonyl)benzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2520573.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2520575.png)